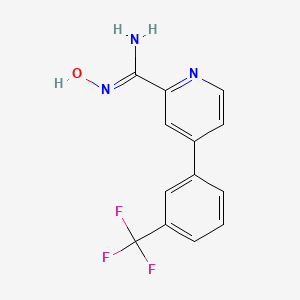

N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine

Descripción general

Descripción

N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine is a useful research compound. Its molecular formula is C13H10F3N3O and its molecular weight is 281.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine is a disintegrin and metalloproteinase with thrombospondin motifs 5 . This protein plays a crucial role in the breakdown of extracellular matrix, which is important in processes such as cell migration, tissue remodeling, and cell signaling.

Mode of Action

It is known to interact with its target protein, potentially influencing its activity and thereby affecting the breakdown of the extracellular matrix .

Biochemical Pathways

Given its target, it is likely involved in pathways related to extracellular matrix degradation and cell migration .

Análisis Bioquímico

Biochemical Properties

N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and contributing to cellular protection mechanisms . The nature of these interactions often involves the formation of stable complexes, which can alter the enzymatic activity and affect downstream biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Additionally, this compound has been reported to affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For example, the compound has been found to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . For instance, it has been shown to modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of cellular processes.

Actividad Biológica

N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular structure of this compound features a pyridine core substituted with a trifluoromethyl group and an amidine functional group. These structural elements contribute to its biological activity by enhancing interactions with biological targets, such as enzymes and receptors.

Mechanism of Action:

- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting specific enzymes, particularly those involved in viral replication and cancer cell proliferation.

- Antioxidant Properties: It may exhibit antioxidant activity, which is crucial for mitigating oxidative stress in cells.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives containing pyridine structures have been reported to inhibit HIV reverse transcriptase and RNase H activities effectively . The presence of the trifluoromethyl group has been associated with enhanced potency against viral targets due to improved binding affinity.

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has been documented in several studies. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through modulation of apoptotic pathways, as indicated by increased expression of pro-apoptotic genes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl (CF₃) | Increases potency against viral targets |

| Hydroxyl group (OH) | Enhances solubility and bioavailability |

| Amidine group | Critical for enzymatic inhibition |

Studies suggest that modifications to the substituents can significantly alter the compound's efficacy and selectivity towards specific biological targets .

Case Studies

- HIV Inhibition: A study demonstrated that compounds with a similar structure exhibited potent inhibition of HIV RNase H, correlating with their structural features . this compound could potentially serve as a lead compound for developing new antiviral agents.

- Cancer Cell Studies: Research involving various cancer cell lines showed that the compound induced apoptosis through the activation of caspases and modulation of BCL-2 family proteins, leading to cell death .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

Neurokinin-1 Receptor Antagonists

The compound has been identified as a precursor in the synthesis of Neurokinin-1 (NK-1) receptor antagonists, which are crucial in treating conditions associated with substance P, such as migraines, inflammatory bowel disease, and other central nervous system disorders. The modulation of NK-1 receptors can alleviate symptoms related to these conditions .

Agrochemical Applications

The trifluoromethyl group present in this compound enhances its lipophilicity and biological activity, making it an attractive candidate for agrochemical applications.

Synthesis of Trifluoromethylpyridines

Research indicates that derivatives of trifluoromethylpyridines, including this compound, have shown effectiveness as pesticides and herbicides. The unique properties imparted by the trifluoromethyl group contribute to increased efficacy against pests while potentially reducing environmental impact .

Synthesis Processes

The synthesis of this compound typically involves several steps that can be optimized for yield and purity.

General Synthetic Pathway

A common synthetic route includes:

- Starting from 3-trifluoromethylphenyl derivatives.

- Utilizing carboxamidine chemistry to introduce the carboxamide functionality.

- Hydroxylation steps to yield the final product.

This pathway allows for variations that can lead to different derivatives with tailored biological properties .

Case Study: NK-1 Antagonist Development

In a study focusing on NK-1 antagonists, researchers synthesized several derivatives of this compound. These derivatives exhibited potent inhibitory effects on substance P binding to NK-1 receptors, demonstrating potential for therapeutic use in pain management and anti-inflammatory treatments .

Agrochemical Efficacy Testing

Another study evaluated the efficacy of trifluoromethylpyridine derivatives in agricultural settings. The results indicated that these compounds effectively reduced pest populations while maintaining low toxicity levels to non-target organisms, highlighting their potential as safer alternatives in pest management strategies .

Propiedades

IUPAC Name |

N'-hydroxy-4-[3-(trifluoromethyl)phenyl]pyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-18-11(7-9)12(17)19-20/h1-7,20H,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDIFCLHIYHPRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.